1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
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Description
This would involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family and its role
Scientific Research Applications
-
Heterocyclic Compounds Synthesis
- Acetophenone is an interesting synthon in most organic reactions and has been utilized in the synthesis of many heterocyclic compounds .
- It’s used in multicomponent reactions including three- and four-component reactions .
- Acetophenones have been applied in the structure of different types of heterocyclic frameworks .
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Precursor to Resins
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Cosmetics
- Acetophenones are used as fragrance additives and in the production of sunscreen products to protect against UV radiation .
- They are also utilized in the synthesis of cosmetic ingredients such as p-Hydroxyacetophenone, which is used to produce odorless and colorless cosmetics with good antiseptic effects .
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Medicinal Applications
- Acetophenones have shown various biological activities such as anticancer , analgesic , antioxidant , cardioprotective , neuroprotective , and antidiabetic .
- For example, acetophenone derivatives such as apocynin and paeonol show anti-inflammatory traits without any negative side effects, which make them perfect options for synthesizing drugs .
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Pesticides
- The proven ability of acetophenone-rich plants to fend off pests and insects has shed light on the perspective of using acetophenone derivatives as pesticides .
- With the crops suffering catastrophic losses due to pest attacks and diseases, and the public opinion bending towards mitigating the use of chemical pesticides, acetophenone rises as a candidate for an eco-friendly alternative for synthetic pesticides .
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Food and Fragrance Industries
properties
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(11(2)8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVMLPVTPNACV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393951 |
Source
|
Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-47-7 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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